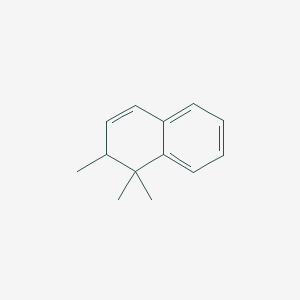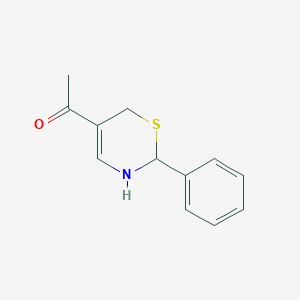
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one is a heterocyclic compound that contains a thiazine ring fused with a phenyl group
Vorbereitungsmethoden
The synthesis of 1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of a phenyl-substituted amine with a thioester in the presence of a base, leading to the formation of the thiazine ring. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of catalysts.
Analyse Chemischer Reaktionen
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiazine ring to a more saturated form, potentially altering its chemical properties.
Substitution: The phenyl group and other positions on the thiazine ring can undergo substitution reactions with electrophiles or nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include antimicrobial, antiviral, and anticancer activities.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(2-Phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethan-1-one can be compared with other similar compounds, such as:
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its pharmacological activities, including antimicrobial and antihypertensive effects.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: Used as a ligand in catalysis.
Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties
Eigenschaften
CAS-Nummer |
82461-88-9 |
|---|---|
Molekularformel |
C12H13NOS |
Molekulargewicht |
219.30 g/mol |
IUPAC-Name |
1-(2-phenyl-3,6-dihydro-2H-1,3-thiazin-5-yl)ethanone |
InChI |
InChI=1S/C12H13NOS/c1-9(14)11-7-13-12(15-8-11)10-5-3-2-4-6-10/h2-7,12-13H,8H2,1H3 |
InChI-Schlüssel |
VFXAYTJWBVHEJV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CNC(SC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


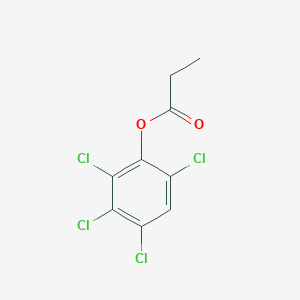
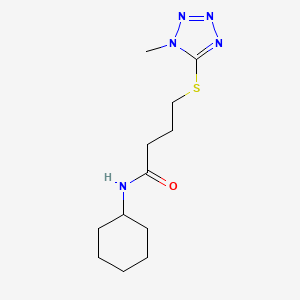

![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]propanamide](/img/structure/B14425614.png)
![1-[(3,4-Dichlorophenyl)methyl]-7-fluoro-1H-indole-2,3-dione](/img/structure/B14425620.png)
![Prop-2-en-1-yl 2-hydroxy-5-[(prop-2-en-1-yl)oxy]benzoate](/img/structure/B14425628.png)
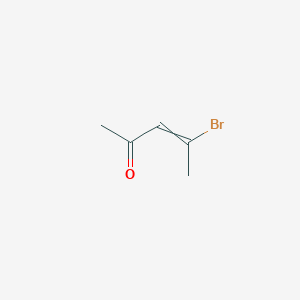



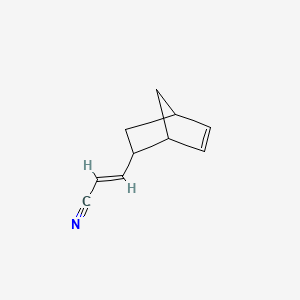

![Methyl 9-[(2-hydroxyethyl)amino]-9-oxononanoate](/img/structure/B14425668.png)
